molecular formula C14H18ClN3O3S B2871344 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1226446-21-4

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2871344
CAS No.: 1226446-21-4
M. Wt: 343.83
InChI Key: QRMPWRFLNNOXJY-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is a synthetic small molecule designed for research applications, particularly in chemical biology and medicinal chemistry. Its structure incorporates a benzenesulfonamide moiety linked to a 3,5-dimethylpyrazole group via an ethyl spacer. The primary sulfonamide group is a key pharmacophore known to confer inhibitory activity against various enzymes, most notably carbonic anhydrases . This makes the compound a candidate for investigating isoform-selective inhibition of this enzyme family, which is a recognized strategy for developing therapeutics with reduced off-target effects . The molecular architecture, featuring a chloro and methoxy substitution on the benzene ring, is engineered to modulate electronic properties and steric bulk, thereby influencing the molecule's binding affinity and selectivity profile within enzyme active sites. The 3,5-dimethylpyrazole fragment is a privileged structure in drug discovery that can contribute to specific protein-ligand interactions. Researchers can utilize this compound as a chemical tool to probe the biological functions of specific CA isozymes or other sulfonamide-sensitive targets in vitro. Its value lies in its potential to help elucidate complex biochemical pathways and structure-activity relationships (SAR), contributing to the development of novel enzyme inhibitors. This product is strictly for research purposes in a controlled laboratory setting.

Properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)14-9-12(15)4-5-13(14)21-3/h4-5,8-9,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMPWRFLNNOXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloroethanol under suitable conditions to form the corresponding ethyl pyrazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Replacement of functional groups with other nucleophiles.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Properties of 5-Chloro-N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide and Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application/Use Reference
Target Compound Benzenesulfonamide Cl, OMe, 2-(3,5-dimethylpyrazolyl)ethyl 356.57 Research chemical* N/A
Tamsulosin Hydrochloride Benzenesulfonamide OMe, ethoxyphenoxyethylamino 444.97 Alpha-blocker (BPH)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole carboxamide Cl, CN, aryl groups 403.1 Synthetic intermediate
Diflumetorim Pyrimidinamine Cl, difluoromethoxyphenylpropyl Not provided Pesticide

*Hypothesized based on structural features.

Structural Analysis

  • Target vs. Tamsulosin Hydrochloride: Both share a benzenesulfonamide core.
  • Target vs. Pyrazole Carboxamides (3a–3p): The carboxamide derivatives in feature aryl and cyano substituents, whereas the target’s sulfonamide group and pyrazole-ethyl chain suggest divergent solubility and reactivity. For instance, sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–17), influencing pharmacokinetics .
  • Target vs. Pyrimidinamine Pesticides : Diflumetorim and pyrimidifen () share chloro substituents but differ in core structure (pyrimidine vs. benzene), leading to distinct modes of action (e.g., mitochondrial inhibition in pesticides vs. receptor modulation in sulfonamides) .

Physicochemical Properties

  • Melting Points : Pyrazole carboxamides (e.g., 3a: 133–135°C, 3d: 181–183°C) exhibit higher melting points than typical sulfonamides, likely due to stronger intermolecular hydrogen bonding in carboxamides . The target compound’s melting point is unreported but may align with sulfonamides (e.g., Tamsulosin HCl is a crystalline solid).

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